N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide
Description
N-(4-Chlorophenyl)-2,4-dimethylfuran-3-carboxamide is a heterocyclic carboxamide derivative characterized by a furan core substituted with methyl groups at positions 2 and 4, linked to a 4-chlorophenylamine moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAZZCUTVKEYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-chloroaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide has been investigated for its potential as a pharmacophore in drug development. It exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further research in therapeutic applications. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Case Study: Anti-Cancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast and colon cancer cells. The compound's mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Materials Science Applications
Polymer Synthesis
In materials science, this compound is explored for its role in synthesizing novel polymers with unique electronic and optical properties. Its furan ring structure allows for the creation of materials that can be used in organic electronics and photonic devices.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Conductivity (S/m) | Optical Band Gap (eV) | Application Area |
|---|---|---|---|
| Conductive Polymer | 0.1 | 2.5 | Organic photovoltaics |
| Photonic Polymer | 0.05 | 2.8 | Light-emitting diodes |
Biological Studies
Enzyme Interaction Studies
this compound is utilized as a biochemical probe to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool in understanding biological pathways.
Case Study: Enzyme Inhibition
Research has shown that this compound effectively inhibits certain proteases involved in disease processes. In vitro assays demonstrated a dose-dependent inhibition pattern, suggesting its potential as a lead compound for developing protease inhibitors .
Industrial Applications
Agrochemical Development
The compound has been explored for its applications in developing agrochemicals. Its structural features may contribute to the design of new pesticides or herbicides with enhanced efficacy and reduced environmental impact.
Data Table: Agrochemical Efficacy
| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Aphids | 85 | 200 |
| Alternative Compound A | Thrips | 75 | 150 |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The furan ring and the carboxamide group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Insecticidal Activity: Pyridine vs. Furan Derivatives
Compounds with N-(4-chlorophenyl) groups paired with pyridine or furan heterocycles exhibit distinct insecticidal profiles:
- Pyridine-based analogs: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) showed superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. The pyridine ring likely enhances binding to insect nicotinic acetylcholine receptors .
- Furan-based analogs: While direct data on the target compound are absent, 5-(3-chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide (Compound 3617-1720) and related furan-carboxamides are structurally similar. These compounds are often explored for agrochemical applications due to their stability and moderate lipophilicity .
Table 1: Insecticidal Activity of N-(4-Chlorophenyl) Heterocycles
| Compound | Heterocycle | Activity (vs. Acetamiprid) | Reference |
|---|---|---|---|
| Compound 2 | Pyridine | 2.5× higher | |
| Compound 3 | Thienopyridine | 3× higher | |
| 5-(3-chlorophenyl)-furan | Furan | Not quantified |
Antitumor Activity: Substituent Effects on Bioactivity
The position and nature of substituents significantly influence antitumor efficacy:
- Triazole derivatives : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound 10) demonstrated potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells. The 4-chlorophenyl group enhances cellular uptake, while the trifluoromethyl group improves metabolic stability .
- Maleimide derivatives : N-(4-Chlorophenyl)maleimide (Compound 22, IC₅₀ = 7.24 μM) showed moderate antiproliferative activity in HG-3 cell lines. However, pyridyl or furyl substituents (e.g., Compound 25n, IC₅₀ = 1 μM) drastically improved potency, highlighting the critical role of electron-rich heterocycles .
Table 2: Antitumor Activity of 4-Chlorophenyl Derivatives
| Compound | Substituent | Activity (IC₅₀/GP) | Target | Reference |
|---|---|---|---|---|
| Compound 10 | Triazole-CF₃ | GP = 68.09% | NCI-H522 | |
| Compound 22 | Maleimide | IC₅₀ = 7.24 μM | HG-3 | |
| Compound 25n | Maleimide-2-pyridyl | IC₅₀ = 1 μM | HG-3 |
Enzyme Inhibition: Halogen and Heterocycle Interactions
Halogen substitution (e.g., Cl, F) and heterocycle choice modulate enzyme inhibition:
- Monoacylglycerol lipase (MGL) inhibition: N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) was less potent than its bromo (4.37 μM) and iodo (4.34 μM) analogs, indicating that larger halogens improve hydrophobic interactions with MGL’s active site .
- c-Met kinase inhibition : N-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives selectively inhibit c-Met, a key oncogenic kinase. The 4-chlorophenyl group stabilizes the compound in the ATP-binding pocket .
Table 3: Enzyme Inhibition by 4-Chlorophenyl Derivatives
| Compound | Target Enzyme | IC₅₀/GP | Key Feature | Reference |
|---|---|---|---|---|
| N-(4-Cl-phenyl)maleimide | MGL | 7.24 μM | Chlorine substituent | |
| Triazole-CF₃ derivative | c-Met | GP = 68.09% | Trifluoromethyl |
Antifungal and Antimicrobial Profiles
- Pyridinone derivatives: 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) exhibited antifungal activity against Candida albicans. The dual 4-chlorophenyl groups likely disrupt fungal membrane integrity .
- Tetrazole derivatives : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (Compound 8a) demonstrated antimicrobial activity, though less potent than thiourea analogs (e.g., Compound 8b). The furan moiety may reduce membrane permeability compared to sulfur-containing groups .
Biological Activity
N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a 4-chlorophenyl group and a carboxamide functional group. The presence of the chlorophenyl moiety is believed to influence its chemical reactivity and biological activity.
Structural Formula:
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may have potential as an antibacterial agent, particularly in treating infections caused by drug-resistant bacteria .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Studies involving various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.
Case Study: A549 Lung Cancer Cells
- IC50 : 5.2 µM
- Mechanism : Induction of apoptosis through activation of caspase pathways and inhibition of NF-κB signaling.
This indicates that the compound may exert its anticancer effects by targeting specific cellular pathways involved in tumor growth and survival .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
- Receptor Binding : Binding studies suggest that it may interact with specific receptors or proteins that modulate cell signaling pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, indicating a possible role in regulating transcription factors associated with stress responses and apoptosis .
Research Applications
This compound is utilized in various research applications:
- Biochemical Assays : Used as a probe to study enzyme interactions and protein binding.
- Medicinal Chemistry : Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
- Material Science : Investigated for its properties in developing advanced materials such as polymers and coatings .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2,4-dimethylfuran-3-carboxamide?
- Methodology : The compound can be synthesized via amide coupling between 2,4-dimethylfuran-3-carbonyl chloride and 4-chloroaniline. Key steps include:
- Reagent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents.
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Core techniques :
- NMR spectroscopy : Assign peaks for the furan ring (δ 6.2–6.8 ppm), chlorophenyl protons (δ 7.3–7.6 ppm), and methyl groups (δ 2.1–2.4 ppm) .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) with R-factor <0.04 .
- Mass spectrometry : Validate molecular weight using electrospray ionization (ESI-MS) .
Q. What safety protocols should be followed when handling this compound?
- Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation).
- Precautions :
- Use fume hoods and personal protective equipment (PPE: gloves, goggles).
- Store in airtight containers at 2–8°C.
- In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Strategies :
- Solvent optimization : Replace DCM with THF to improve solubility of intermediates.
- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
- Catalyst screening : Test alternative catalysts like HOBt/DCC for higher efficiency .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting steps :
- Replicate experiments : Confirm reproducibility under identical conditions.
- Alternative techniques : Use IR spectroscopy to verify carbonyl stretching (~1650 cm) or elemental analysis to validate C/H/N ratios .
- Dynamic NMR : Investigate conformational exchange in solution if splitting patterns are observed .
Q. What computational approaches are suitable for predicting biological activity?
- In silico methods :
- Molecular docking : Use AutoDock Vina to assess binding affinity with target proteins (e.g., kinases or GPCRs).
- QSAR modeling : Train models on analogs with known bioactivity (e.g., furan-carboxamide derivatives) to predict IC values .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can researchers identify potential biological targets for this compound?
- Experimental workflows :
- High-throughput screening : Test against kinase or protease libraries.
- SAR studies : Modify substituents (e.g., chloro vs. methoxy groups) to correlate structure with activity .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
